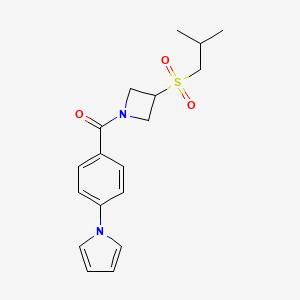

(4-(1H-pyrrol-1-yl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrole derivatives, like "(4-(1H-pyrrol-1-yl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone," typically involves multi-step chemical processes that aim at constructing the pyrrole ring or introducing it into larger molecular frameworks. For instance, Nicolaou et al. (2004) and Kaur and Kumar (2018) have described methodologies for synthesizing pyrrole derivatives, highlighting the versatility and efficiency of different synthetic routes in accessing a wide variety of pyrrole-containing compounds [Nicolaou, Zika, & Demopoulos, 2004], [Kaur & Kumar, 2018].

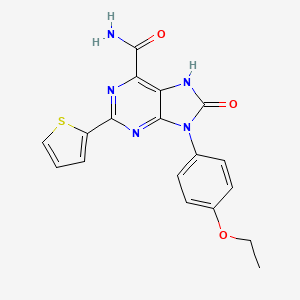

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of the pyrrole ring, a five-membered heterocycle containing nitrogen. This structure plays a crucial role in determining the compound's reactivity and interaction with biological targets. Structural investigations, such as X-ray crystallography, provide detailed insights into the arrangement of atoms within the molecule and its conformational preferences. For example, Akkurt et al. (2003) have reported the crystal structure of a pyrrole derivative, elucidating key structural features and intermolecular interactions [Akkurt et al., 2003].

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Pyrrole derivatives, including compounds structurally related to "(4-(1H-pyrrol-1-yl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone", have been synthesized and evaluated for their antimicrobial properties. For instance, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, structurally akin to the compound , showed significant antimicrobial activity, with compounds containing methoxy groups exhibiting higher efficacy (Kumar et al., 2012). Additionally, a novel series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives demonstrated in vitro antimicrobial activities, suggesting the potential of pyrrole derivatives in antimicrobial applications (Hublikar et al., 2019).

Anti-inflammatory Applications

The research also extends to the investigation of pyrrole derivatives for their anti-inflammatory and analgesic activities. For example, a study on novel aryl (4-aryl-1H-pyrrol-3-yl) (thiophen-2-yl) methanone derivatives revealed significant anti-inflammatory and anti-ulcer activities, with compounds showing inhibition percentages comparable to standard drugs, further supporting the therapeutic potential of pyrrole derivatives in treating inflammation and related disorders (Pasha et al., 2020).

Wirkmechanismus

Target of action

Pyrrole derivatives have been studied for their potential anticancer activities . They can act as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .

Mode of action

The interaction of pyrrole derivatives with their targets often involves the formation of a complex that inhibits the target’s function . For example, as dihydrofolate reductase inhibitors, they prevent the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis .

Biochemical pathways

The inhibition of these targets can affect multiple biochemical pathways. For instance, inhibiting dihydrofolate reductase disrupts the synthesis of purines and pyrimidines, which are essential components of DNA .

Pharmacokinetics

The ADME properties of pyrrole derivatives can vary widely depending on their specific structures. Some may be well-absorbed and extensively metabolized, while others may have poor bioavailability due to factors like poor solubility or rapid clearance .

Result of action

The molecular and cellular effects of pyrrole derivatives can include the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of cell cycle progression .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability, solubility, and overall efficacy of pyrrole derivatives .

Eigenschaften

IUPAC Name |

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-14(2)13-24(22,23)17-11-20(12-17)18(21)15-5-7-16(8-6-15)19-9-3-4-10-19/h3-10,14,17H,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOWYWVJEGELRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2493876.png)

![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)

![3-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2493886.png)